molecular formula C15H18N2O4 B5521326 3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B5521326
M. Wt: 290.31 g/mol
InChI Key: DIHGTMLYEQXBOS-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the dimethoxyphenyl group: This step involves the substitution of the phenyl group with methoxy groups at the 2 and 5 positions.

    Attachment of the prop-2-en-1-yl group: This can be done through an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
  • (2,5-dimethoxyphenyl)methylamine hydrochloride
  • 1-(2,5-dimethoxyphenyl)ethyl](prop-2-en-1-yl)amine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and carboxamide group are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-7-16-15(18)14-9-12(17-21-14)11-8-10(19-2)5-6-13(11)20-3/h4-6,8,14H,1,7,9H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGTMLYEQXBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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